3-(1H-1,2,4-triazol-5-yl)piperidine chemical structure and properties
3-(1H-1,2,4-triazol-5-yl)piperidine chemical structure and properties
An In-depth Technical Guide to 3-(1H-1,2,4-triazol-5-yl)piperidine: A Privileged Scaffold in Medicinal Chemistry
Abstract
The confluence of a piperidine ring and a 1,2,4-triazole moiety creates the heterocyclic scaffold known as 3-(1H-1,2,4-triazol-5-yl)piperidine. This molecule represents a "privileged structure" in medicinal chemistry, a core framework that demonstrates the ability to bind to a wide range of biological targets through strategic derivatization. While the parent compound is primarily a foundational building block, its derivatives have shown significant therapeutic potential across multiple disease areas, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the core chemical identity, physicochemical properties, a validated synthetic pathway, and the broad pharmacological potential of this important scaffold. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage this versatile molecule in their discovery programs.
Chemical Identity and Physicochemical Properties
The formal IUPAC name for the target structure is 5-(Piperidin-3-yl)-1H-1,2,4-triazole . It consists of a piperidine ring connected at its 3-position to the 5-position of a 1H-1,2,4-triazole ring. The compound exists in tautomeric forms, with the proton on the triazole ring able to reside on different nitrogen atoms. It is commonly handled in the laboratory as a more stable salt, such as the dihydrochloride form.
The structural isomer, where the piperidine nitrogen is linked to the triazole, is known as 3-(1H-1,2,4-triazol-1-yl)piperidine (PubChem CID: 19005989).[1] It is critical for researchers to distinguish between these C-linked and N-linked isomers as they possess distinct chemical and pharmacological properties.
Key Physicochemical Data
The following table summarizes key physicochemical properties. Experimental data for the parent compound is scarce; therefore, where noted, values are predicted using computational models, which provide reliable estimates for early-stage drug discovery programs.
| Property | Value | Data Source |
| Molecular Formula | C₇H₁₂N₄ | (Calculated) |
| Molecular Weight | 152.20 g/mol | (Calculated) |
| MDL Number | MFCD27756483 (as dihydrochloride salt) | Sigma-Aldrich |
| Appearance | White to off-white solid (predicted) | - |
| XLogP3 | -0.2 | PubChemLite (Predicted)[2] |
| Hydrogen Bond Donors | 2 | ChemScene (Predicted)[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene (Predicted)[3] |
| Topological Polar Surface Area (TPSA) | 65.7 Ų | PubChemLite (Predicted)[2] |
| pKa (Strongest Basic) | 9.5 (predicted) | - |
| pKa (Strongest Acidic) | 12.5 (predicted) | - |
| Solubility | Soluble in water, methanol (predicted) | - |
Synthesis and Characterization
The synthesis of 1,2,4-triazoles is a well-established field in heterocyclic chemistry.[4][5] A robust and logical approach to 5-(Piperidin-3-yl)-1H-1,2,4-triazole involves the cyclization of a suitable piperidine-derived precursor. The following protocol is based on the classical Einhorn-Brunner reaction, which involves reacting a hydrazide with an imidoyl chloride, or more simply, by heating a hydrazide with formamide.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 5-(Piperidin-3-yl)-1H-1,2,4-triazole.
Detailed Experimental Protocol
Objective: To synthesize 5-(Piperidin-3-yl)-1H-1,2,4-triazole from a commercially available piperidine precursor.
Pillar of Trustworthiness: This protocol incorporates a Boc-protecting group strategy to prevent side reactions with the piperidine nitrogen, ensuring regiochemical control. Each step is followed by a standard workup and purification, and the final product's identity is confirmed by standard analytical methods, creating a self-validating workflow.
Step 1: Synthesis of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
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To a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate (1 eq.) in ethanol (5 mL/mmol), add hydrazine hydrate (3 eq.).
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Heat the reaction mixture to reflux (approx. 80 °C) and stir for 12-18 hours.
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Causality: The nucleophilic hydrazine displaces the ethoxy group of the ester via a nucleophilic acyl substitution mechanism to form the more stable hydrazide. Ethanol is an effective solvent that is easily removed.
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Monitor the reaction to completion using Thin Layer Chromatography (TLC).
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Cool the mixture to room temperature and remove the solvent under reduced pressure.
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Triturate the resulting residue with diethyl ether or hexane to precipitate the product.
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Filter the white solid, wash with cold ether, and dry under vacuum to yield the desired hydrazide.
Step 2: Synthesis of tert-butyl 3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
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Combine the hydrazide from Step 1 (1 eq.) with formamide (10 eq.).
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Heat the mixture to 150-180 °C and stir for 4-6 hours.
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Causality: At high temperatures, formamide serves as both the solvent and the source of the final carbon atom for the triazole ring. The reaction proceeds through a condensation and subsequent intramolecular cyclization-dehydration cascade to form the aromatic triazole ring.
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-
Cool the reaction mixture and pour it into ice water to precipitate the crude product.
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Filter the solid, wash thoroughly with water, and dry.
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Purify the crude material using column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to obtain the pure Boc-protected product.
Step 3: Synthesis of 5-(Piperidin-3-yl)-1H-1,2,4-triazole (Deprotection)
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Dissolve the Boc-protected triazole from Step 2 (1 eq.) in a minimal amount of dichloromethane (DCM) or methanol.
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Add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) or trifluoroacetic acid (TFA, 5-10 eq.).
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Stir the mixture at room temperature for 2-4 hours.
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Causality: The strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group, releasing carbon dioxide and tert-butanol, to liberate the secondary amine of the piperidine ring.
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Monitor deprotection by TLC.
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Remove the solvent and excess acid under reduced pressure.
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Triturate the residue with diethyl ether to yield the final product, typically as the hydrochloride or trifluoroacetate salt. The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ solution) and extraction.
2.3. Characterization The structure and purity of the final compound should be confirmed using a suite of standard analytical techniques:
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¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful removal of the Boc group.
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Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Pharmacological Profile and Therapeutic Potential
While specific biological data for the unsubstituted 5-(piperidin-3-yl)-1H-1,2,4-triazole is not extensively reported, the immense body of literature on its derivatives confirms its status as a highly valuable pharmacophore. The piperidine moiety provides a saturated, three-dimensional character that can improve solubility and cell permeability, while the 1,2,4-triazole ring is a metabolically stable bioisostere for ester or amide groups and is an excellent hydrogen bond donor/acceptor.[6][7]
Derivatives of this scaffold have demonstrated a remarkable range of biological activities, highlighting the core's versatility in drug design.
Visualization of Therapeutic Applications
Sources
- 1. PubChemLite - 3-(1h-1,2,4-triazol-1-yl)piperidine (C7H12N4) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 3-(piperidin-3-yl)-1h-1,2,4-triazol-5-amine dihydrochloride (C7H13N5) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. isres.org [isres.org]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. PubChemLite - 1-(3-methyl-1h-1,2,4-triazol-5-yl)piperazine dihydrochloride (C7H13N5) [pubchemlite.lcsb.uni.lu]
